molecular formula C12H7Cl3O B6381835 2-Chloro-4-(2,4-dichlorophenyl)phenol CAS No. 358767-68-7

2-Chloro-4-(2,4-dichlorophenyl)phenol

Cat. No.: B6381835
CAS No.: 358767-68-7
M. Wt: 273.5 g/mol
InChI Key: IPQDZKABLRZERH-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,4-dichlorophenyl)phenol is an organic compound that belongs to the class of chlorophenols. It is characterized by the presence of three chlorine atoms attached to a phenolic structure. This compound is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2,4-dichlorophenyl)phenol can be achieved through several methods. One common approach involves the chlorination of 4-phenylphenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.

Another method involves the Suzuki-Miyaura coupling reaction, where 2,4-dichlorophenylboronic acid is coupled with 2-chloro-4-iodophenol in the presence of a palladium catalyst and a base. This reaction is conducted under mild conditions and provides a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound often involves the chlorination of phenolic precursors in large-scale reactors. The process is optimized to ensure high efficiency and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving consistent quality and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,4-dichlorophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones under the influence of strong oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Phenolic derivatives with substituted functional groups.

Scientific Research Applications

2-Chloro-4-(2,4-dichlorophenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of 2-Chloro-4-(2,4-dichlorophenyl)phenol is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents. This leads to cell lysis and death. The molecular targets include membrane proteins and lipids, and the pathways involved are related to membrane integrity and function .

Comparison with Similar Compounds

2-Chloro-4-(2,4-dichlorophenyl)phenol can be compared with other chlorophenols such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct antimicrobial properties and makes it suitable for various specialized applications.

Properties

IUPAC Name

2-chloro-4-(2,4-dichlorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O/c13-8-2-3-9(10(14)6-8)7-1-4-12(16)11(15)5-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQDZKABLRZERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686095
Record name 2',3,4'-Trichloro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358767-68-7
Record name 2',3,4'-Trichloro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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